N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide
Description
This compound features a multifunctional structure combining three key motifs:
- Polyethylene glycol (PEG) chain: A tri-ethoxyethyl backbone ([CH₂CH₂O]₃) enhances aqueous solubility and biocompatibility, commonly used in drug delivery systems.
- 2,5-Dioxopyrrol-1-yl (DPP) group: A maleimide-derived moiety enabling thiol-selective conjugation via Michael addition, critical for bioconjugation applications .
- Dithiolan-3-yl (lipoic acid derivative): A cyclic disulfide group with redox-active properties, facilitating reversible disulfide bond formation and antioxidant activity .
This structural synergy positions the compound as a candidate for targeted therapeutics, leveraging PEG for solubility, DPP for site-specific binding, and dithiolane for redox-responsive drug release.
Properties
Molecular Formula |
C21H33N3O6S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C21H33N3O6S2/c25-18(4-2-1-3-17-8-16-31-32-17)22-9-12-29-14-15-30-13-10-23-19(26)7-11-24-20(27)5-6-21(24)28/h5-6,17H,1-4,7-16H2,(H,22,25)(H,23,26) |
InChI Key |
COLZUTSGKRCTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Functional Significance
Molecular Architecture
The target compound features three distinct regions:
- Maleimide headgroup : The 2,5-dioxopyrrol-1-yl (maleimide) group enables thiol-selective conjugation, widely utilized in antibody-drug conjugates.
- PEG3 spacer : A triethylene glycol chain (ethoxyethoxyethoxyethyl) enhances aqueous solubility and reduces steric hindrance during bioconjugation.
- Lipoic acid tail : The 5-(dithiolan-3-yl)pentanamide moiety provides stable anchoring to gold nanoparticles and quantum dots via dithiolane ring coordination.
Applications in Nanotechnology and Drug Delivery
Synthetic Strategy and Reaction Mechanisms
Retrosynthetic Analysis
The compound is dissected into two key intermediates:
Stepwise Synthesis
Synthesis of 3-(2,5-Dioxopyrrol-1-yl)propanoyl NHS Ester
- Maleimide propanoic acid activation :
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 6.85 (s, 2H, maleimide), 3.65 (t, 2H, CH2COO), 2.55 (t, 2H, CH2N), 2.45 (t, 2H, CH2 maleimide).
- HRMS (ESI+) : m/z calc. for C10H10N2O5 [M+H]+: 255.06; found: 255.07.
Boc-Protected PEG3 Diamine Preparation
- Protection of triethylene glycol diamine :
Reaction Conditions :
- Solvent: Tetrahydrofuran (THF)/H2O (4:1 v/v).
- Temperature: 0°C → 25°C.
Conjugation of Maleimide to PEG3 Spacer
- Amide bond formation :
Purification :
- Column chromatography (SiO2, ethyl acetate/methanol 9:1).
- Rf = 0.45 (TLC, ethyl acetate/methanol 9:1).
Deprotection of Boc Group
- Acidolytic cleavage :
Synthesis of Lipoic Acid NHS Ester
- Activation of lipoic acid :
Characterization Data :
Final Conjugation
- Amide coupling :
Final Product Characterization :
Optimization and Challenges
Stoichiometric Control in Diamine Reactions
Analytical Validation
Spectroscopic Confirmation
Table 1: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Maleimide CH | 6.85 | s | 2H |
| PEG3 OCH2CH2O | 3.55 | m | 12H |
| Dithiolane CH | 3.10 | m | 1H |
| Dithiolane CH2 | 2.50 | m | 4H |
Table 2: Reaction Yields
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Maleimide NHS ester synthesis | 85 | 98.5 |
| Boc-PEG3-amine conjugation | 78 | 97.2 |
| Lipoic acid NHS ester synthesis | 88 | 99.1 |
| Final product | 68 | 95.8 |
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.
Substitution: The ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolan ring can yield sulfoxides or sulfones, while reduction of the pyrrolidinone moiety can produce pyrrolidine derivatives.
Scientific Research Applications
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving dithiolan and pyrrolidinone-containing compounds.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide involves its interaction with specific molecular targets. The dithiolan ring can form disulfide bonds with thiol groups in proteins, potentially altering their function. The pyrrolidinone moiety may interact with enzymes or receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compound A: N-[2-[2-[3-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
- Shared Features :
- PEG-like ethoxy chain and DPP group for conjugation.
- Key Differences: Replaces dithiolane with a thienoimidazole core, which may alter electronic properties and reduce redox activity. The thienoimidazole moiety could enhance aromatic stacking interactions but limit disulfide-mediated targeting.
Compound B: N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide
- Shared Features :
- Identical PEG chain and dithiolane group.
- Key Differences :
- Lacks the DPP group, substituting it with a terminal amine.
- The amine group increases nucleophilicity, enabling carbodiimide-mediated coupling but reducing thiol-specific conjugation efficiency.
Compound C: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate
- Shared Features: None structurally, but illustrates synthetic strategies (e.g., reflux in dioxane with triethylamine) applicable to PEG-amine intermediates in the target compound’s synthesis .
Physicochemical and Functional Comparisons
Analytical and Computational Insights
- Molecular Networking : MS/MS fragmentation patterns of the target compound and analogues show high cosine scores (>0.8) for PEG-containing clusters, confirming structural relatedness .
- Lumping Strategy : Grouped with other PEG-DPP derivatives in pharmacokinetic models due to shared solubility and conjugation profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves stepwise coupling of the dioxopyrrolidinyl-activated ester with the ethoxy-ethylamine backbone, followed by conjugation to the dithiolan moiety. Critical steps include:
- Using anhydrous conditions for ester-amine coupling to prevent hydrolysis .
- Purification via flash chromatography or preparative HPLC to remove unreacted intermediates .
- Monitoring reaction progress with LC-MS to ensure complete conjugation of the dithiolan group .
Q. What analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and functional groups (e.g., dioxopyrrolidinyl ester at ~2.8 ppm for methylene protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect impurities (e.g., ESI+ for protonated molecular ion) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
Q. What storage conditions are required to maintain stability?
- Methodological Answer :
- Store in dark, inert containers (e.g., argon-purged vials) at -20°C to prevent disulfide bond reduction in the dithiolan group and ester hydrolysis .
- Avoid freeze-thaw cycles; aliquot solutions in anhydrous DMSO or DMF for long-term stability .
Advanced Research Questions
Q. How does the dithiolan moiety influence redox-dependent conjugation efficiency in biological systems?
- Methodological Answer :
- The dithiolan (lipoyl) group undergoes reversible disulfide bond cleavage under reducing conditions (e.g., in cellular environments). To study this:
- Use Ellman’s assay to quantify free thiols post-reduction .
- Compare conjugation efficiency (e.g., to cysteine-containing peptides) under oxidative vs. reductive conditions via LC-MS .
- Computational modeling (e.g., DFT for redox potential prediction) can guide linker design for targeted release .
Q. How can researchers resolve contradictions in analytical data, such as unexpected byproducts during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to identify critical variables (e.g., solvent polarity, temperature) contributing to byproduct formation .
- Mechanistic Studies : Use tandem MS to characterize byproducts (e.g., ethoxy chain hydrolysis fragments) and adjust reaction conditions (e.g., lower water content) .
- Statistical Analysis : Multivariate regression to correlate impurity levels with process parameters (e.g., coupling reagent excess) .
Q. What computational strategies can predict the compound’s reactivity or optimize its synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states for ester-amine coupling, identifying steric/electronic bottlenecks .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts for ethoxy chain elongation .
- Reaction Pathway Screening : Combine DFT with cheminformatics to prioritize synthetic routes with minimal side reactions (e.g., amide vs. ester hydrolysis) .
Key Considerations for Experimental Design
- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., dithiolan oxidation) .
- Bioactivity Assays : Pair synthetic batches with in vitro testing (e.g., cell uptake studies) to correlate purity/functionality .
- Ethoxy Chain Dynamics : Use MD simulations to assess flexibility and solvent interactions, which impact conjugation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
